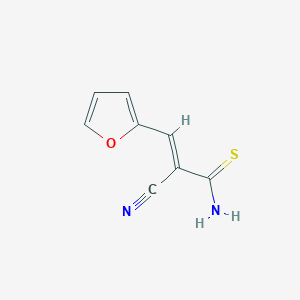

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

Übersicht

Beschreibung

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide is an organic compound that features a cyano group, a furan ring, and a thioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide typically involves the condensation of 2-furylacetonitrile with thioamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The thioamide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2-amino-3-(furan-2-yl)prop-2-enethioamide.

Substitution: Various substituted thioamide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Heterocycles

The compound serves as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic addition and cyclization, makes it valuable in synthetic organic chemistry.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Addition | Reacts with nucleophiles to form new compounds | Thiazolidinones, thiazoles |

| Cyclization | Forms cyclic structures through intramolecular reactions | Pyridine derivatives |

Biological Applications

Antimicrobial Activity

Research indicates that (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide exhibits promising antimicrobial properties. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has been evaluated for its anticancer potential through in vitro studies against several cancer cell lines. Notably, it has shown significant cytotoxicity against human liver (HepG2) and colon cancer (HCT-116) cells.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| HepG2 | 15.5 | High |

| HCT-116 | 12.3 | Moderate |

| MCF-7 | 20.0 | Low |

Mechanism of Action

The anticancer activity is believed to be linked to the induction of apoptosis via mitochondrial pathways and modulation of specific signaling pathways involved in cell proliferation.

Medical Applications

Lead Compound Development

Due to its biological activities, this compound is being explored as a lead compound for the development of novel therapeutic agents. Its structural attributes allow for modifications that can enhance efficacy and reduce toxicity.

Industrial Applications

Material Science

In industry, the compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for incorporation into polymers and other materials that require enhanced performance characteristics.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Study 2: Anticancer Mechanisms

Another study investigated the anticancer mechanisms of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an effective anticancer agent.

Wirkmechanismus

The mechanism of action of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thioamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-2-cyano-3-(phenyl)prop-2-enethioamide: Similar structure but with a phenyl ring instead of a furan ring.

(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enethioamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to phenyl or thiophene analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with cyano and thioamide functionalities. The synthetic pathway often employs methods such as the Hantzsch reaction or other condensation techniques that yield high purity and yield of the desired compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Activity :

- A study evaluated a series of thioamide derivatives, including this compound, for their antiproliferative effects against several cancer cell lines such as MCF7 (breast cancer), SK-OV-3 (ovarian cancer), and CCRF-CEM (leukemia). The compound demonstrated selective cytotoxicity towards certain cancer types while exhibiting low toxicity towards non-tumor fibroblast cells .

- Antimicrobial Properties :

- Neuroprotective Effects :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Furan ring | Enhances interaction with biological targets |

| Cyano group | Contributes to cytotoxicity in cancer cells |

| Thioamide moiety | Imparts antimicrobial properties |

Studies have indicated that modifications to the furan ring or the introduction of additional electron-withdrawing groups can enhance the compound's potency against specific cancer cell lines .

Case Studies and Research Findings

- Anticancer Evaluation :

- Antimicrobial Testing :

- Neuroprotective Studies :

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4H,(H2,10,12)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAHLPVMEYJNGG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.